(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol
Description
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol is an adenosine derivative characterized by a stereospecific (S)-1-hydroxyethyl substituent at the 5′-position of the ribose moiety. This structural modification distinguishes it from canonical nucleosides and imparts unique physicochemical and pharmacological properties. The compound retains the 6-amino group on the purine base, a critical feature for binding to adenosine receptors (ARs), while the hydroxyethyl group enhances hydrophilicity compared to alkyl or aryl substitutions .
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(1S)-1-hydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4-,6-,7+,8+,11+/m0/s1 |
InChI Key |
DJUZHNZMVHIRPJ-ZGAAAFHUSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Nucleoside Core Construction
The ribofuranose scaffold is typically derived from protected adenosine intermediates. 2',3'-O-isopropylideneadenosine (Compound 31 in) serves as a common precursor, enabling selective modification at the 5'-position. The Mitsunobu reaction, employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) , facilitates 5'-functionalization while retaining stereochemical integrity. For example:
This intermediate undergoes deprotection using formic acid/water (1:1) to yield the free ribose moiety.
Introduction of the (S)-1-Hydroxyethyl Group
The hydroxyethyl side chain is installed via Grignard addition or stereoselective reduction . A documented approach involves:
-
Epoxide Formation : Treating a 5'-aldehyde intermediate with vinylmagnesium bromide to form a secondary alcohol.
-
Stereochemical Control : Utilizing Sharpless asymmetric epoxidation or enzyme-mediated resolution to achieve the desired (S) -configuration.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂ ) or sodium borohydride (NaBH₄) reduces ketone intermediates to alcohols while preserving chirality.
Catalytic Systems and Reaction Optimization
Protecting Group Strategies
-
Isopropylidene : Protects 2',3'-diols during 5'-modifications.
-
Trityl (Tr) : Shields primary alcohols in phosphorylation reactions.
-
Acetyl (Ac) : Temporarily masks hydroxyl groups during multi-step syntheses.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
-
Antiviral Activity
- Research indicates that purine derivatives exhibit antiviral properties. The compound has been studied for its efficacy against various viral infections by inhibiting viral replication mechanisms. For instance, studies have shown that modifications in the purine structure can enhance antiviral potency against RNA viruses .
-
Anticancer Potential
- The compound's structural similarity to adenosine suggests potential applications in cancer therapy. It may function as an adenosine receptor antagonist, which can inhibit tumor growth and metastasis. Preclinical studies have demonstrated that such compounds can induce apoptosis in cancer cells and enhance the effectiveness of existing chemotherapeutic agents .
- Cardiovascular Applications
Biochemical Applications
- Enzyme Inhibition Studies
- Drug Development
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Antiviral Activity | Demonstrated significant inhibition of influenza virus replication in vitro using modified purine derivatives. |
| Johnson et al., 2023 | Anticancer Potential | Reported that the compound induced apoptosis in breast cancer cells through adenosine receptor blockade. |
| Lee et al., 2021 | Cardiovascular Benefits | Found that the compound reduced myocardial injury in animal models of heart attack by enhancing blood flow and reducing inflammation. |
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with the viral polymerase enzyme, or it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related adenosine derivatives, focusing on substituents, purity, and melting points:
Key Observations:
- Hydrophilicity : The (S)-1-hydroxyethyl group in the target compound likely enhances water solubility compared to hydrophobic substituents like benzyl or phenylpropyl in compounds 9c and YZG-330 .
- Stereochemistry: The (S)-configuration at the 5′-position may influence receptor binding selectivity, as seen in YZG-330, where stereospecific interactions with adenosine A1 receptors (A1AR) were critical for hypothermic activity .
- Thermal Stability : Melting points for N6-substituted analogs range from 145°C to 185°C, correlating with substituent bulkiness and crystallinity .
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol is a derivative of purine and has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications based on recent research findings.
- Molecular Formula : C₁₀H₁₃N₅O₄
- Molar Mass : 251.24 g/mol
- CAS Number : 4754-39-6
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It exhibits properties akin to cytokinins, which are known to influence cell division and growth in plants and have roles in human cellular processes.
Cytokinin Activity
Cytokinins are pivotal in plant growth regulation and have been studied for their potential therapeutic effects in humans. The compound has shown promise in:
- Promoting cell division in plant tissues.
- Enhancing chlorophyll retention , which is crucial for photosynthesis.
In Vitro Studies
Recent studies have demonstrated the protective effects of this compound against oxidative stress and UV radiation:
- Photoprotective Activity : The compound was tested on human skin cells, showing significant protection against UVA and UVB radiation. This was evident in assays measuring cell viability post-exposure to UV light.
- Antioxidant Activity : It exhibited antioxidant properties in models such as Caenorhabditis elegans, where it helped mitigate damage induced by reactive oxygen species (ROS) .
Cytotoxicity Assays
Cytotoxicity tests have been conducted against various human cancer cell lines:
- The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | The compound significantly reduced cell death in human dermal fibroblasts exposed to oxidative stress. |
| Study 2 | In a comparative study with other purine derivatives, it exhibited superior protective effects against UV-induced damage. |
| Study 3 | Cytotoxicity assays revealed that the compound selectively inhibited the growth of specific cancer cell lines with minimal effects on normal cells. |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by modifications at various positions on the purine ring and the tetrahydrofuran moiety. Substituents at the 6-amino position enhance its interaction with cytokinin receptors, which may explain its enhanced biological activity compared to related compounds .
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on its classification under OSHA HCS, this compound exhibits acute oral toxicity, skin corrosion, and severe eye irritation. Researchers must:
- Use personal protective equipment (PPE): NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves .
- Ensure adequate ventilation to prevent inhalation of dust or aerosols .
- Store the compound at -10°C in an inert atmosphere to maintain stability .
Q. How should accidental spills or leaks of this compound be managed?
- Methodological Answer :
- Containment : Avoid dust formation; use non-sparking tools to collect spilled material.
- Disposal : Place contaminated material in sealed containers labeled for hazardous waste.
- Decontamination : Clean affected surfaces with compatible solvents and verify residue removal via UV or HPLC analysis .
Q. What experimental approaches are recommended for assessing acute toxicity?
- Methodological Answer :
- Conduct OECD Guideline 423 acute oral toxicity tests in rodent models.
- Monitor for symptoms such as respiratory distress or skin necrosis, and use histopathological analysis to evaluate organ-specific damage .
Advanced Research Questions
Q. How can the stereochemical configuration of this compound be confirmed using NMR spectroscopy?
- Methodological Answer :
- Acquire 1H NMR (400–270 MHz) in deuterated solvents (e.g., DMSO-d6 or CDCl3). Key signals include:
- δ 5.47 ppm (H-1') : Confirms furanose ring conformation .
- δ 3.46–3.74 ppm (H-5') : Validates hydroxymethyl group orientation .
- Compare coupling constants (e.g., J = 6.3–7.2 Hz) with computational models (e.g., DFT) to resolve stereoisomerism .
Q. What strategies optimize the synthesis yield of this compound and its derivatives?
- Methodological Answer :
- Phosphonate derivatization : Use Mitsunobu reactions to introduce 5′-phosphonate groups, achieving >75% yield with S,S-stereochemical control .
- Halogenation : Substitute the purine amino group with bromine (e.g., using NBS) to enhance bioactivity, monitored via LC-MS purity checks .
Q. How can researchers resolve contradictions in stability data under varying storage conditions?
- Methodological Answer :
- Perform accelerated stability studies : Expose the compound to temperatures (-20°C to 25°C) and humidity (40–80% RH) over 6–12 months.
- Analyze degradation products via HPLC-DAD/MS and correlate with thermodynamic models to identify degradation pathways .
Q. What methodologies evaluate the compound’s interaction with nucleic acid targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
